6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one
Description
6-Hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a coumarin-like scaffold (2H-chromen-2-one) with key modifications:
- A 6-hydroxy group on the chromenone core.
- A 7-phenyl substituent contributing to steric bulk and π-π interactions.
This compound shares structural motifs with bioactive coumarins, which are known for antimicrobial, antitumor, and enzyme-inhibitory properties . Its synthesis likely involves reductive amination or nucleophilic substitution, as seen in analogues (e.g., ).
Properties
IUPAC Name |
6-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-7-9-23(10-8-15)14-17-11-22(25)26-21-13-18(20(24)12-19(17)21)16-5-3-2-4-6-16/h2-6,11-13,15,24H,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVXZCNZCSPGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the piperidine moiety: The piperidine moiety can be introduced through a Mannich reaction, where the chromen-2-one derivative is reacted with formaldehyde and 4-methylpiperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine moiety can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a chromen-2-one derivative with a carbonyl group.
Reduction: Formation of a chromen-2-one derivative with a hydroxyl group.
Substitution: Formation of various piperidine-substituted chromen-2-one derivatives.
Scientific Research Applications
Antitubercular Properties
Research indicates that 6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one exhibits significant anti-tubercular properties by targeting the enzyme DprE1, which is crucial for the cell wall biosynthesis of Mycobacterium tuberculosis. Inhibition of this enzyme suggests that the compound may effectively reduce the growth and proliferation of tuberculosis bacteria.
Antioxidant Activity
The structural features of this compound may also confer antioxidant properties, making it a candidate for further investigation in treating diseases related to oxidative stress. Its ability to scavenge free radicals could have implications in developing therapies for conditions such as neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand its unique properties, we can compare this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxyflavone | Hydroxy group at position 7 | Antioxidant properties |
| 6-Hydroxychromone | Hydroxy group at position 6 | Antimicrobial activity |
| 3-Hydroxyflavone | Hydroxy group at position 3 | Anti-inflammatory effects |
| 8-Methoxyflavone | Methoxy group at position 8 | Neuroprotective effects |
These compounds exhibit varying degrees of biological activity based on their substituents and structural configurations. The presence of both hydroxy and piperidine groups in our compound potentially enhances its bioavailability and interaction with specific biological targets.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Inhibition Studies : In vitro assays have demonstrated its ability to inhibit DprE1 enzyme activity, suggesting effective interactions with target sites critical for bacterial survival.
- Oxidative Stress Research : Investigations into its antioxidant properties have shown promise in mitigating oxidative damage in cellular models, indicating potential therapeutic applications for diseases characterized by oxidative stress.
- Cancer Research : The compound's structural characteristics may allow it to serve as a lead compound in developing new anticancer agents by modulating pathways involved in tumor growth and survival .
Mechanism of Action
The mechanism of action of 6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Substituent Variations on the Chromenone Core
Key Observations :
- Positional Isomerism : Shifting the hydroxy group (e.g., C6 vs. C7) or piperidinylmethyl group (C4 vs. C8) alters hydrogen-bonding capacity and steric interactions .
- Piperidine vs.
- Substituent Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, influencing reactivity and target binding .
Spectroscopic and Structural Comparisons
- 13C NMR: The target compound’s carbonyl peak (δ ~175 ppm) aligns with chromenone derivatives like 7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (δ 175.4) . Piperidinyl carbons appear at δ 50–70 ppm.
- HR-MS: The molecular ion [M+H]+ for the target compound (calculated for C22H24NO3: ~354.13 g/mol) is consistent with analogues such as 2l (C20H19NO5, [M+H]+ = 354.1341) .
Biological Activity
The compound 6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is a synthetic chromenone derivative that has garnered attention for its potential biological activities. With a complex molecular structure, it exhibits various pharmacological properties, particularly in the context of antimicrobial and antioxidant activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula
- Chemical Structure : The compound features a chromene backbone with specific substituents:
- Hydroxy group at the 6-position
- Phenyl group at the 7-position
- Piperidinyl methyl side chain at the 4-position
- Molecular Formula : C22H23NO3
- CAS Number : 859125-61-4
Structural Characteristics
The unique arrangement of functional groups contributes to its biological activity, particularly its interaction with various biological targets.
Antimicrobial Properties
Research has highlighted the compound's potential as an anti-tubercular agent , specifically targeting the enzyme DprE1, which is crucial for the cell wall biosynthesis of Mycobacterium tuberculosis. Inhibition of DprE1 can significantly reduce bacterial proliferation, making it a candidate for tuberculosis treatment .
Antioxidant Activity
The structural features of this compound suggest that it may possess antioxidant properties. This activity is essential in combating oxidative stress-related diseases, indicating potential therapeutic applications in conditions associated with oxidative damage .
Interaction Studies
In vitro assays have demonstrated that this compound effectively inhibits enzyme activity related to bacterial survival. These studies are crucial for understanding its mechanism of action and potential interactions with other biomolecules .
Comparative Analysis with Similar Compounds
The following table summarizes selected compounds that share structural similarities with this compound and their corresponding biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxyflavone | Hydroxy group at position 7 | Antioxidant properties |
| 6-Hydroxychromone | Hydroxy group at position 6 | Antimicrobial activity |
| 3-Hydroxyflavone | Hydroxy group at position 3 | Anti-inflammatory effects |
| 8-Methoxyflavone | Methoxy group at position 8 | Neuroprotective effects |
These compounds exhibit varying degrees of biological activity based on their substituents and structural configurations. The presence of both hydroxy and piperidine groups in our compound enhances its bioavailability and interaction with specific biological targets .
Study on Anti-Tubercular Activity
A study focusing on the anti-tubercular properties of this compound showed promising results in inhibiting Mycobacterium tuberculosis growth. The inhibition mechanism was primarily through the blockade of DprE1 enzyme activity, underscoring its potential as a therapeutic agent against tuberculosis .
Antioxidant Potential Assessment
In another investigation, the antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays. The results indicated that the compound effectively scavenged free radicals, suggesting its role in mitigating oxidative stress .
Q & A
Basic Questions
Q. What are the common synthetic routes for 6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, 2-methylchromone derivatives are condensed with benzaldehyde analogs in the presence of catalysts like zinc chloride or phosphorous oxychloride. Reaction conditions typically involve refluxing in anhydrous solvents (e.g., ethanol or toluene) for 6–12 hours, followed by purification via column chromatography . Modifications to the piperidinylmethyl group may require reductive amination steps using NaBH or Pd/C hydrogenation .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in chloroform/methanol). Data collection uses a diffractometer (e.g., Bruker APEX-II) at 293 K. Structure solution employs SHELX software, with refinement to achieve R-factors < 0.05. Key parameters include unit cell dimensions (e.g., triclinic with Å, Å, Å) and π-π stacking interactions for stability analysis .
Q. What analytical techniques are used to assess purity and structural integrity?
- Methodological Answer :
- HPLC : Utilize a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) at 1.0 mL/min flow rate .
- GC : Detect volatile byproducts using a flame ionization detector, with helium as the carrier gas .
- Spectroscopy : Confirm hydroxyl and carbonyl groups via FT-IR (e.g., O–H stretch at 3200–3500 cm, C=O at 1700–1750 cm) .
Advanced Research Questions
Q. How can substituent variations influence the compound’s biological activity?
- Methodological Answer : Conduct a quantitative structure-activity relationship (QSAR) study. Synthesize analogs with substituents at the 4-methylpiperidinyl or phenyl positions (e.g., halogens, methoxy groups). Test cytotoxicity using standardized assays (e.g., MTT on cancer cell lines). Calculate descriptors (logP, polar surface area) and correlate with IC values via multivariate regression. For example, electron-withdrawing groups at the phenyl ring enhance activity by 30–50% in some analogs .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Systematic Replication : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Meta-Analysis : Pool data from multiple studies, adjusting for assay heterogeneity (e.g., flow cytometry vs. fluorescence microscopy).
- Structural Validation : Confirm batch consistency via H NMR (e.g., integration ratios for methyl protons at δ 1.2–1.5 ppm) .
Q. What experimental design strategies optimize synthesis yield?
- Methodological Answer : Use a factorial design (e.g., 2 matrix) to vary temperature (50–80°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours). Analyze via ANOVA to identify significant factors. For example, increasing ZnCl from 1.0 to 2.0 mol% may improve yield by 15% but risks side reactions .
Q. How to interpret spectroscopic data for structural elucidation?
- Methodological Answer :
- H NMR : Identify the 4-methylpiperidinylmethyl group via multiplet signals at δ 2.4–3.1 ppm (CH-N). The chromen-2-one C=O deshields adjacent protons, causing a doublet at δ 6.2–6.4 ppm (H-3).
- UV/Vis : A at 320–340 nm indicates π→π* transitions in the conjugated chromenone system .
Q. What statistical methods validate reproducibility in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
